2-(Aminomethylidene)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-(Aminomethylidene)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a unique structure that features a cyclohexane ring substituted with an aminomethylidene group and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethylidene)-5,5-dimethylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate aminating agent under controlled conditions. For example, the reaction can be carried out using formamide acetals as aminating agents, which react with the dione to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aminomethylidene group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(Aminomethylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethylidene)-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethylidene group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethylidene)imidazol-4-ones: These compounds have a similar aminomethylidene group but differ in the ring structure.
Aminomethylidene derivatives of indolinones: These compounds share the aminomethylidene group but have different core structures.
Uniqueness
2-(Aminomethylidene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific cyclohexane ring structure and the positioning of the aminomethylidene group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-2-methanimidoyl-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2)3-7(11)6(5-10)8(12)4-9/h5,10-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHXVJUXBKZXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=N)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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